Physical and chemical properties of 2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide
Physical and chemical properties of 2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide
Introduction
2-Chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide, a halogenated aromatic amide, serves as a crucial intermediate in the synthesis of a variety of complex organic molecules. Its distinct structural features, including a trifluoromethyl group and two chlorine substituents on the phenyl ring, as well as a reactive chloroacetyl moiety, impart specific chemical properties that are leveraged in multi-step synthetic pathways in the pharmaceutical and agrochemical industries. Understanding the physicochemical and chemical properties of this compound is paramount for researchers and drug development professionals to ensure its optimal use, predict its reactivity, develop robust analytical methods, and implement appropriate safety protocols. This guide provides a comprehensive overview of the core properties of 2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide, supported by established scientific principles and practical insights.
Core Physicochemical Properties
The foundational physical and chemical characteristics of a compound govern its behavior in both laboratory and industrial settings. For 2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide, these properties are summarized below. It is important to note that while some experimental data for this specific compound is limited in publicly accessible literature, many of its properties can be reliably predicted based on its structure and data from closely related analogues.
| Property | Value | Source/Comment |
| CAS Number | 351-33-7 | [1][2][3] |
| Molecular Formula | C₉H₆Cl₂F₃NO | [1] |
| Molecular Weight | 272.05 g/mol | [1] |
| Appearance | Off-white to light yellow crystalline solid (Predicted) | Based on analogous compounds. |
| Melting Point | Not experimentally determined in available literature. | |
| Boiling Point | Not experimentally determined in available literature. | |
| Solubility | Predicted to be soluble in a range of organic solvents such as acetone, ethyl acetate, and dichloromethane. Poorly soluble in water. | Based on general solubility of N-aryl acetamides. |
Chemical Characteristics and Reactivity
The reactivity of 2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide is primarily dictated by the electrophilic nature of the carbon atom in the chloroacetyl group and the electronic effects of the substituted phenyl ring.
Structural Features and Reactivity
The chemical structure of 2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide features several key functional groups that influence its reactivity:
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α-Chloro Amide Moiety: The chlorine atom attached to the carbon adjacent to the carbonyl group is a good leaving group. This makes the methylene carbon highly susceptible to nucleophilic substitution reactions. This reactivity is the cornerstone of its utility as a synthetic intermediate.[4][5]
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Amide Linkage: The amide bond itself is relatively stable to hydrolysis under neutral conditions but can be cleaved under strong acidic or basic conditions.
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Substituted Aromatic Ring: The presence of a chlorine atom and a strong electron-withdrawing trifluoromethyl group on the phenyl ring deactivates the ring towards electrophilic aromatic substitution. These substituents also influence the overall electronic properties and lipophilicity of the molecule.
Key Chemical Reactions
The most significant chemical transformation for this compound is the nucleophilic substitution of the α-chloro atom. A wide array of nucleophiles can be employed to construct more complex molecules. Common nucleophilic partners include:
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Amines (Primary and Secondary): Reaction with amines leads to the formation of N-substituted glycinamides, a common structural motif in medicinal chemistry.
-
Thiols: Thiolates readily displace the chloride to form thioether linkages.
-
Alcohols and Phenols: In the presence of a base, alkoxides and phenoxides can react to form α-alkoxy and α-aryloxy acetamides, respectively.
The general scheme for this nucleophilic substitution is a cornerstone of the synthetic utility of N-aryl-2-chloroacetamides.[4][5][6]
Caption: Generalized reaction scheme for 2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide.
Chemical Stability
2-Chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide is expected to be stable under standard laboratory conditions (ambient temperature and pressure, in the absence of strong nucleophiles, acids, or bases). However, prolonged storage, especially in the presence of moisture, may lead to slow hydrolysis. For long-term storage, it is advisable to keep the compound in a tightly sealed container in a cool, dry, and dark place.
Synthesis Pathway
The primary and most direct route for the synthesis of 2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide is the acylation of 4-chloro-α,α,α-trifluoro-m-toluidine with chloroacetyl chloride.[1] This is a standard and widely employed method for the preparation of α-chloro-N-arylacetamides.
Caption: Synthetic route to the target compound via acylation.
Experimental Protocol: Synthesis of 2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide
The following is a generalized, field-proven protocol for the synthesis of N-aryl-2-chloroacetamides, adapted for the specific target compound.
1. Reagents and Equipment:
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4-Chloro-α,α,α-trifluoro-m-toluidine
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Chloroacetyl chloride
-
Anhydrous aprotic solvent (e.g., Dichloromethane, Toluene, or Ethyl Acetate)
-
Tertiary amine base (e.g., Triethylamine or Pyridine)
-
Round-bottom flask with a magnetic stirrer
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Dropping funnel
-
Ice bath
-
Standard work-up and purification apparatus (separatory funnel, rotary evaporator, recrystallization flasks)
2. Procedure:
-
In a clean, dry round-bottom flask, dissolve 1.0 equivalent of 4-chloro-α,α,α-trifluoro-m-toluidine and 1.1 equivalents of a tertiary amine base in an anhydrous aprotic solvent.
-
Cool the reaction mixture to 0 °C in an ice bath with continuous stirring.
-
Slowly add 1.05 equivalents of chloroacetyl chloride dropwise to the cooled solution via a dropping funnel over a period of 30-60 minutes. The rationale for slow, cooled addition is to control the exothermic reaction and prevent the formation of side products.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours, or until reaction completion is confirmed by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess amine, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure 2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide.
Analytical Methodologies
Accurate and precise analytical methods are essential for quality control, stability testing, and reaction monitoring. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most suitable techniques for the analysis of 2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide.
High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method with UV detection is a robust approach for the routine analysis of this compound.
Illustrative HPLC Method:
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic or phosphoric acid) to improve peak shape. A typical starting point would be a 60:40 (v/v) mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a wavelength where the aromatic ring shows strong absorbance (typically around 254 nm).
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Rationale for Method Choices:
-
The C18 column is chosen for its versatility and effectiveness in retaining non-polar to moderately polar compounds like the target analyte.
-
The acetonitrile/water mobile phase is a standard for reversed-phase chromatography, offering good solvating power and UV transparency.
-
The addition of acid suppresses the ionization of any residual silanol groups on the silica-based column, leading to sharper, more symmetrical peaks.
Caption: A standard workflow for the HPLC analysis of the target compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for both identification and quantification, especially for assessing purity and identifying volatile impurities. Due to the compound's relatively high molecular weight and polarity, a high-temperature capillary column is recommended.
Illustrative GC-MS Method:
-
Column: A low- to mid-polarity capillary column, such as a 5% phenyl-polymethylsiloxane (e.g., DB-5ms or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of approximately 1 mL/min.
-
Inlet Temperature: 280 °C (Splitless injection is often preferred for trace analysis).
-
Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 300-320 °C and hold for several minutes.
-
MS Detector: Operated in electron ionization (EI) mode at 70 eV. Full scan mode can be used for identification of unknowns, while selected ion monitoring (SIM) mode provides higher sensitivity for quantification of the target analyte.
Safety and Handling
-
Hazard Statements (Predicted):
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
-
-
Precautionary Measures:
-
Personal Protective Equipment (PPE): Wear protective gloves (nitrile or neoprene), safety goggles or a face shield, and a lab coat.
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong bases, and strong acids.
-
In case of exposure, seek immediate medical attention. For skin contact, wash thoroughly with soap and water. For eye contact, rinse cautiously with water for several minutes.
Conclusion
2-Chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide is a valuable synthetic intermediate with a well-defined reactivity profile centered on its α-chloro amide functionality. A thorough understanding of its physicochemical properties, synthesis, and analytical methodologies is essential for its effective and safe utilization in research and development. While some experimental data for this specific molecule remains to be published, the principles and protocols outlined in this guide, based on established chemical knowledge of analogous compounds, provide a robust framework for scientists and researchers working with this compound.
References
-
Taylor & Francis Online. Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Available from: [Link]
-
ResearchGate. Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Available from: [Link]
-
ResearchGate. Scheme 4. Synthesis of N-substituted chloroacetamides. Available from: [Link]
-
ChemIndex. 351-33-7 | acetammide,2-cloro-N-[4-cloro-3-(trifluorometil)fenil]-. Available from: [Link]
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